molecular formula C24H17ClFNO3S B300516 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300516
M. Wt: 453.9 g/mol
InChI Key: XGPLLTLZGZZTQT-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as TZ6, is a thiazolidinedione derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but several studies have suggested that it exerts its effects through the modulation of different signaling pathways. 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. Moreover, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to inhibit the activity of different enzymes involved in cancer cell survival and proliferation, including topoisomerase II and protein kinase B (AKT).
Biochemical and Physiological Effects:
5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anticancer, anti-diabetic, and neuroprotective effects. Studies have reported that 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione can induce apoptosis and cell cycle arrest in cancer cells through the activation of different signaling pathways. Moreover, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. Furthermore, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its potent anticancer and anti-diabetic activity, which makes it a promising candidate for the development of new therapeutic agents. Moreover, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One possible direction is to investigate the effects of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in combination with other anticancer or anti-diabetic agents to enhance its efficacy. Moreover, the development of more water-soluble derivatives of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione can improve its bioavailability and facilitate its administration in vivo. Furthermore, the elucidation of the exact mechanism of action of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione can provide insights into its potential therapeutic applications in different areas of medicine.

Synthesis Methods

The synthesis of 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported in several studies using different methods. One of the most commonly used methods involves the reaction of 2-chloro-6-fluorobenzaldehyde and 4-(benzyloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Other methods involve the use of different starting materials and reagents, including 2-chloro-6-fluorobenzylamine, salicylaldehyde, and 2-mercaptoacetic acid.

Scientific Research Applications

5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in different areas of medicine, including cancer, diabetes, and neurodegenerative diseases. Several studies have reported that 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis and cell cycle arrest in cancer cells through the activation of different signaling pathways.
In addition to its anticancer activity, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential anti-diabetic effects. Studies have reported that 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione can improve glucose uptake and insulin sensitivity in diabetic animal models. Furthermore, 5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to modulate different signaling pathways involved in glucose metabolism and insulin signaling.

properties

Product Name

5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H17ClFNO3S

Molecular Weight

453.9 g/mol

IUPAC Name

(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17ClFNO3S/c25-20-7-4-8-21(26)19(20)14-27-23(28)22(31-24(27)29)13-16-9-11-18(12-10-16)30-15-17-5-2-1-3-6-17/h1-13H,14-15H2/b22-13+

InChI Key

XGPLLTLZGZZTQT-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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